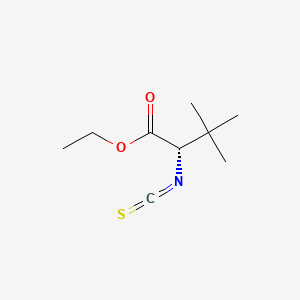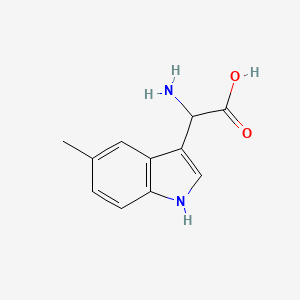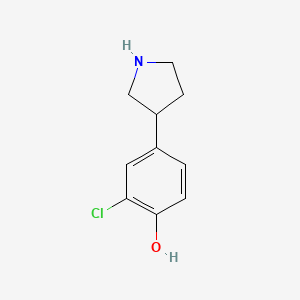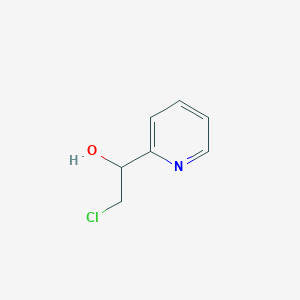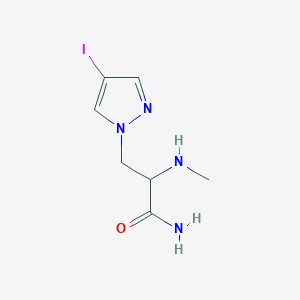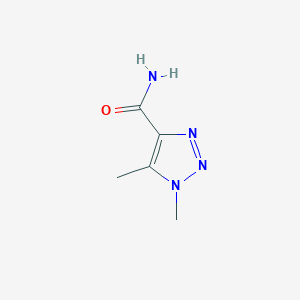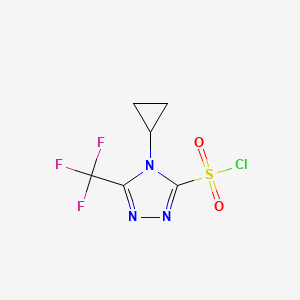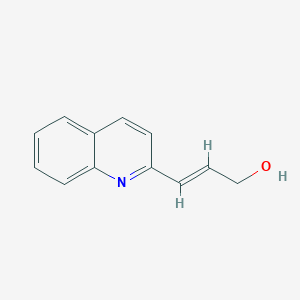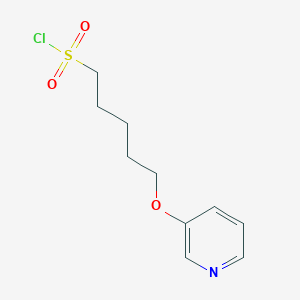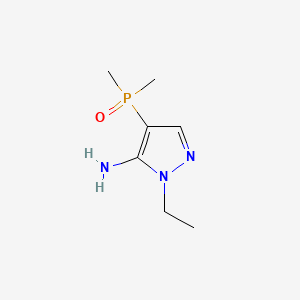![molecular formula C7H12ClNO B13627384 5-Methyl-1-azabicyclo[2.2.1]heptan-3-onehydrochloride](/img/structure/B13627384.png)
5-Methyl-1-azabicyclo[2.2.1]heptan-3-onehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride is a chemical compound known for its unique bicyclic structure. It is often used in various scientific research applications due to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of appropriate starting materials in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are carefully optimized to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of 5-methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The reactions involving 5-methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 5-methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride include:
- 1-azabicyclo[2.2.1]heptan-3-one
- 5-methyl-1-azabicyclo[2.2.1]heptane-3-ol
- 5-methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid.
Uniqueness
What sets 5-methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride apart from similar compounds is its specific bicyclic structure and the presence of a methyl group at the 5-position. This unique structure contributes to its distinct reactivity and makes it valuable for various research applications.
Propiedades
Fórmula molecular |
C7H12ClNO |
|---|---|
Peso molecular |
161.63 g/mol |
Nombre IUPAC |
5-methyl-1-azabicyclo[2.2.1]heptan-3-one;hydrochloride |
InChI |
InChI=1S/C7H11NO.ClH/c1-5-2-8-3-6(5)7(9)4-8;/h5-6H,2-4H2,1H3;1H |
Clave InChI |
OUHCGCWYDVQLKC-UHFFFAOYSA-N |
SMILES canónico |
CC1CN2CC1C(=O)C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


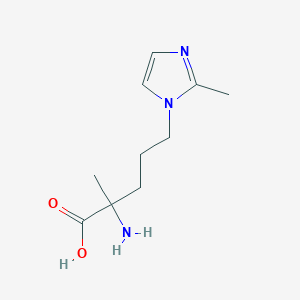
![Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate](/img/structure/B13627307.png)
![methyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylatedihydrochloride](/img/structure/B13627309.png)
